Product packaging for 1-Ethynylbicyclo[2.1.1]hexane(Cat. No.:)

1-Ethynylbicyclo[2.1.1]hexane

Cat. No.: B13472298
M. Wt: 106.16 g/mol
InChI Key: HIDVYCUQFWKHNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethynylbicyclo[2.1.1]hexane is a strained, sp3-rich hydrocarbon scaffold designed for use in medicinal chemistry and drug discovery. Bicyclo[2.1.1]hexane (BCH) derivatives serve as valuable saturated bioisosteres for ortho- and meta-substituted benzenes, a common motif in active pharmaceutical ingredients. Replacing flat aromatic rings with this three-dimensional structure can significantly improve the solubility, metabolic stability, and overall pharmacokinetic profile of drug candidates, an strategy known as "escape from flatland." The ethynyl group at the 1-position provides a versatile handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, or as a dipolarophile in cycloaddition chemistry. This allows researchers to efficiently generate molecular complexity and explore novel chemical space. BCH scaffolds are typically synthesized via advanced methods such as catalytic alkene insertion into bicyclo[1.1.0]butanes, Lewis acid-catalyzed formal cycloadditions, or photochemical [2+2] cycloadditions. This product is intended for research use only and is not intended for diagnostic or therapeutic uses. Researchers should handle this compound with standard laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10 B13472298 1-Ethynylbicyclo[2.1.1]hexane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10

Molecular Weight

106.16 g/mol

IUPAC Name

1-ethynylbicyclo[2.1.1]hexane

InChI

InChI=1S/C8H10/c1-2-8-4-3-7(5-8)6-8/h1,7H,3-6H2

InChI Key

HIDVYCUQFWKHNS-UHFFFAOYSA-N

Canonical SMILES

C#CC12CCC(C1)C2

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Ethynylbicyclo 2.1.1 Hexane and Its Functionalized Derivatives

Convergent and Divergent Synthetic Pathways to the Bicyclo[2.1.1]hexane Scaffold

The construction of the bicyclo[2.1.1]hexane (BCH) framework, a key precursor to the target molecule, can be achieved through a variety of synthetic routes, broadly categorized as convergent and divergent pathways. csu.edu.auacs.org Convergent strategies involve the assembly of the bicyclic system from multiple fragments in a single key step, while divergent approaches focus on modifying a common intermediate to generate a library of structurally diverse analogs. csu.edu.auamazonaws.com

A notable example of a divergent approach involves a catalyst-controlled reaction of bicyclo[1.1.0]butane amides with azadienes. csu.edu.auacs.orgresearchgate.net This method allows for the selective synthesis of either bicyclo[2.1.1]hexanes or cyclobutenes, depending on the choice of catalyst. csu.edu.auacs.orgresearchgate.net Copper(I) catalysis favors a formal cycloaddition to yield the desired bicyclo[2.1.1]hexane scaffold, whereas a gold(I) catalyst uniquely promotes an addition-elimination pathway to produce cyclobutenes. csu.edu.auacs.orgresearchgate.net This catalytic control over the reaction outcome provides a powerful tool for generating molecular diversity from a common starting material. csu.edu.auacs.orgresearchgate.net

CatalystProductPathwayReference
Copper(I)Bicyclo[2.1.1]hexaneFormal [2+2] cycloaddition csu.edu.auacs.org
Gold(I)CyclobuteneAddition-elimination csu.edu.auacs.org

Another innovative strategy relies on the precise modulation of reactive sites on bicyclo[1.1.0]butanes (BCBs) using Lewis or Brønsted acids. acs.org This allows for a catalyst-dependent divergent synthesis, where Lewis acids promote a [2π + 2σ] cycloaddition to form bicyclo[2.1.1]hexanes, while Brønsted acids favor a (3+2) cycloaddition leading to spirocyclic compounds. acs.org

Photochemical [2+2] Cycloaddition Strategies for the Bicyclo[2.1.1]hexane Core

Photochemical [2+2] cycloadditions represent a powerful and increasingly utilized method for constructing the bicyclo[2.1.1]hexane core. rsc.orgrsc.orgchemrxiv.orgrsc.org These reactions typically involve the intramolecular cyclization of a 1,5-diene precursor upon irradiation with light, often in the presence of a photocatalyst. rsc.orgrsc.orgsemanticscholar.org This approach offers a direct and efficient route to 1,2-disubstituted bicyclo[2.1.1]hexane modules. rsc.orgrsc.orgchemrxiv.org

Recent advancements have focused on developing milder and more scalable photochemical methods. For instance, the use of visible light-mediated photocatalysis has been shown to be effective for the [2+2] cycloaddition of 1,5-hexadienes, providing access to a wide range of bicyclo[2.1.1]hexanes with diverse substitution patterns. rsc.orgsemanticscholar.org This method is operationally simple and allows for the synthesis of structures that can act as bioisosteres for ortho-, meta-, and polysubstituted benzenes. rsc.orgsemanticscholar.org

Furthermore, enantioselective catalytic strategies have been developed to produce enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanes. chemrxiv.org These methods often employ a Lewis acid-catalyzed intramolecular crossed [2+2] photocycloaddition, enabling the synthesis of chiral building blocks for drug discovery. chemrxiv.org

Strain-Release Driven Annulations with Bicyclo[1.1.0]butanes (BCBs)

The inherent ring strain of bicyclo[1.1.0]butanes (BCBs) makes them valuable precursors for the synthesis of bicyclo[2.1.1]hexane derivatives through strain-release driven annulations. rsc.orgnih.govresearchgate.netacs.org These reactions involve the cleavage of the central, highly strained C-C bond of the BCB, followed by cycloaddition with a suitable reaction partner. nih.gov

One prominent example is the scandium(III)-catalyzed (3+2) annulation of BCBs with ynamides, which provides a facile, one-step synthesis of 2-amino-bicyclo[2.1.1]hexenes under mild conditions. rsc.orgnih.govresearchgate.net This reaction proceeds through nucleophilic addition of the ynamide to the BCB, followed by intramolecular cyclization. rsc.orgnih.govresearchgate.net

Photocatalysis has also been employed to initiate strain-release cycloadditions. acs.orgnih.gov Energy transfer from a photosensitizer to the BCB can generate a diradical intermediate, which then undergoes cycloaddition with an alkene to form the bicyclo[2.1.1]hexane product. acs.orgnih.gov This approach allows for intermolecular cycloadditions, expanding the scope of accessible substitution patterns. nih.gov

Reaction TypeReactantsCatalyst/ConditionsProductReference
(3+2) AnnulationBicyclo[1.1.0]butanes, YnamidesSc(OTf)₃2-Amino-bicyclo[2.1.1]hexenes rsc.orgnih.gov
[2π + 2σ] CycloadditionBicyclo[1.1.0]butanes, AlkenesPhotosensitizer, LightBicyclo[2.1.1]hexanes acs.orgnih.gov
Alkene InsertionBicyclo[1.1.0]butyl ketones, Electron-deficient alkenesSmI₂Substituted Bicyclo[2.1.1]hexanes nih.govmanchester.ac.ukmanchester.ac.uk

Ring Contraction Approaches to Bicyclo[2.1.1]hexanes

Ring contraction of larger bicyclic systems provides an alternative route to the bicyclo[2.1.1]hexane scaffold. A classic example is the photoinduced Wolff rearrangement of a diazocamphor derivative, which contains a bicyclo[2.2.1]heptane skeleton, to form a bicyclo[2.1.1]hexane system. acs.orgrsc.org This reaction proceeds through a ketene (B1206846) intermediate that undergoes intramolecular [2+2] cycloaddition.

More recently, a two-step sequence involving a samarium(II) iodide-mediated transannular pinacol (B44631) coupling followed by an acid-catalyzed pinacol rearrangement has been developed to synthesize 1-substituted bicyclo[2.1.1]hexan-2-ones from cyclobutanedione derivatives. nih.gov This method offers a versatile route to functionalized bicyclo[2.1.1]hexane intermediates. nih.gov

Installation and Functionalization of the Ethynyl (B1212043) Moiety via Chemo- and Regioselective Methods

Once the bicyclo[2.1.1]hexane scaffold is constructed, the next critical step is the installation of the ethynyl group. The 4'-ethynyl group, in particular, has been shown to be a key pharmacophore in some antiviral nucleoside analogs. acs.org The synthesis of such compounds often involves multi-step sequences. acs.org

While direct methods for the ethynylation of the bicyclo[2.1.1]hexane core are still under development, indirect approaches can be envisioned. For example, a ketone functionality on the bicyclic core, which can be introduced through various synthetic methods, nih.govnih.gov could be converted to an ethynyl group through standard organic transformations such as the Corey-Fuchs or Seyferth-Gilbert homologation. The chemo- and regioselectivity of these reactions would be crucial for the successful synthesis of the target molecule.

Stereocontrolled Synthesis of Bicyclo[2.1.1]hexane Systems Bearing Ethynyl Groups

Achieving stereocontrol in the synthesis of ethynyl-substituted bicyclo[2.1.1]hexane systems is paramount, as the three-dimensional arrangement of substituents can significantly impact biological activity. chemrxiv.org As previously mentioned, enantioselective catalytic [2+2] photocycloaddition reactions have been successfully employed to generate enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanes. chemrxiv.org These chiral scaffolds can then be further functionalized to introduce the ethynyl group, thereby providing access to stereochemically defined products.

The stereochemical outcome of the ethynylation step itself would also need to be carefully considered. If the ethynyl group is introduced via a reaction on a prochiral center of the bicyclo[2.1.1]hexane core, the use of chiral reagents or catalysts would be necessary to control the stereochemistry.

Novel Catalytic Approaches (e.g., Transition Metal-Catalyzed, Organocatalytic, Photoredox) for Ethynylbicyclo[2.1.1]hexane Construction

The development of novel catalytic methods is at the forefront of research aimed at the efficient synthesis of complex molecules like 1-ethynylbicyclo[2.1.1]hexane.

Transition Metal Catalysis:

Copper(I) and Gold(I): As discussed earlier, these catalysts exhibit divergent reactivity in reactions of bicyclo[1.1.0]butane amides, allowing for the selective formation of either bicyclo[2.1.1]hexanes or cyclobutenes. csu.edu.auacs.orgresearchgate.net

Scandium(III): This Lewis acid effectively catalyzes the (3+2) annulation of BCBs with ynamides. rsc.orgnih.govresearchgate.net

Samarium(II) Iodide (SmI₂): A catalytic amount of SmI₂ can promote the intermolecular coupling of olefins with bicyclo[1.1.0]butyl ketones to afford substituted bicyclo[2.1.1]hexanes. nih.govmanchester.ac.ukmanchester.ac.ukchemrxiv.org

Iridium: Iridium-based photocatalysts have been successfully used in [2+2] cycloadditions of dienones to access bicyclic scaffolds. rsc.org

Organocatalysis: While not explicitly detailed for the synthesis of this compound in the provided context, organocatalysis represents a rapidly growing field with the potential to offer metal-free and environmentally benign synthetic routes.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the construction of the bicyclo[2.1.1]hexane core. rsc.orgsemanticscholar.org This approach utilizes a photocatalyst to mediate electron transfer processes, enabling reactions to proceed under mild conditions. For instance, a photocatalytic cycloaddition reaction has been developed that provides unified access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns. rsc.org Furthermore, photoredox catalysis has been employed for the regioselective and chemoselective insertion of amidyl radicals into bicyclo[1.1.0]butanes. researchgate.net

The continued exploration of these and other novel catalytic systems will undoubtedly lead to more efficient, selective, and sustainable methods for the synthesis of this compound and its functionally rich derivatives, paving the way for their broader application in medicinal chemistry and materials science.

Green Chemistry Considerations and Sustainable Syntheses of this compound.

The synthesis of complex, three-dimensional molecules like this compound presents unique challenges that are increasingly being addressed through the lens of green chemistry. The twelve principles of green chemistry offer a framework for designing chemical processes that are safer, more efficient, and environmentally benign. acs.orgresearchgate.netcuestionesdefisioterapia.com Key principles relevant to the synthesis of this target compound include maximizing atom economy, the use of catalytic rather than stoichiometric reagents, designing for energy efficiency, and reducing the use of chemical derivatives. acs.orgcuestionesdefisioterapia.com Modern synthetic strategies are progressively incorporating these principles, moving away from classical methods that often involve hazardous materials and generate significant waste.

Recent research has focused on developing sustainable pathways to the core bicyclo[2.1.1]hexane scaffold and on greener methods for introducing functional groups, such as the ethynyl moiety. These advancements prioritize efficiency and minimize environmental impact.

Sustainable Strategies for the Bicyclo[2.1.1]hexane Core

The construction of the bicyclo[2.1.1]hexane skeleton is most effectively achieved via intramolecular [2+2] cycloaddition reactions. rsc.orgchemrxiv.org These reactions are inherently atom-economical, a cornerstone of green chemistry, as they are designed to maximize the incorporation of all materials from the reactants into the final product. acs.orgjocpr.com In an ideal cycloaddition, the atom economy can reach 100%, as all atoms of the starting material are contained within the product, generating no by-products. jocpr.comnih.gov

Historically, such photocycloadditions required high-energy ultraviolet light from mercury lamps, which are energy-intensive and pose environmental risks due to the presence of toxic mercury. nih.govrsc.org A significant advancement in line with green chemistry principles has been the development of visible-light-driven photochemical methods. researchgate.net These modern approaches often employ photocatalysts that can be activated by low-energy visible light, such as that from LEDs, which drastically reduces energy consumption and eliminates the hazards associated with mercury lamps. chemrxiv.orgnih.gov

For example, the intramolecular crossed [2+2] photocycloaddition of styrene (B11656) derivatives can be enabled by triplet energy transfer using visible light, leading to bicyclo[2.1.1]hexane structures in high yields. researchgate.net In some cases, Lewis acid catalysis has been used in conjunction with photochemical methods to achieve high enantioselectivity, providing access to specific stereoisomers, which is crucial for pharmaceutical applications. chemrxiv.org

Table 1: Comparison of Selected Synthetic Methods for the Bicyclo[2.1.1]hexane Core

MethodEnergy Source/CatalystKey FeaturesGreen Chemistry ConsiderationReference(s)
Intramolecular [2+2] PhotocycloadditionMercury LampBroad wavelength UV irradiationEnergy-intensive; uses toxic mercury. nih.gov, rsc.org
Visible Light-Driven [2+2] PhotocycloadditionVisible Light (Blue LEDs) / Iridium-based photocatalystMild, scalable, and efficient process.High energy efficiency; avoids toxic heavy metals like mercury. chemrxiv.org
Lewis Acid-Catalyzed Asymmetric [2+2] PhotocycloadditionLight Irradiation / Lewis Acid CatalystProvides enantioenriched products.Catalytic approach reduces waste compared to chiral auxiliaries. researchgate.net, chemrxiv.org
Strain-Release [3+2] CycloadditionSc(OTf)₃ CatalystMild and scalable access to functionalized bicyclo[2.1.1]hexenes.Catalytic process with good to excellent yields. researchgate.net

Potential Green Approaches for Ethynylation

While specific methods for the direct C-H ethynylation of bicyclo[2.1.1]hexane are not yet widely reported, general advancements in ethynylation chemistry point toward sustainable possibilities.

Catalytic Ethynylation: Traditional ethynylation reactions often rely on stoichiometric amounts of organometallic reagents, which generate significant waste. The development of catalytic systems, particularly those using earth-abundant metals like copper, is a primary goal of green chemistry. colab.ws Copper-catalyzed ethynylation reactions are well-established in other contexts, such as the synthesis of 1,4-butynediol from formaldehyde (B43269) and acetylene, and demonstrate the potential for efficient, catalytic C-H functionalization. nih.govresearchgate.net

Sustainable Reagent Sources: The choice of the ethynylating agent itself has green implications. A noteworthy development is the use of calcium carbide (CaC₂), an inexpensive and readily available industrial chemical, as the source of the ethynyl group. frontiersin.org A two-step method using calcium carbide to generate an electrophilic ethynylating agent, ethynyl(phenyl)-λ³-iodane, presents a cost-effective and safer alternative to other sources. frontiersin.orgresearchgate.net This aligns with the green chemistry principle of using renewable or abundant feedstocks.

Table 2: Analysis of Green Chemistry Principles in Key Synthetic Transformations

Synthetic StepGreen PrincipleImplementation and Benefits
Core Formation: [2+2] PhotocycloadditionAtom Economy The reaction rearranges the atoms of a single precursor into the bicyclic product, approaching 100% atom economy with no by-products generated from the core transformation. jocpr.com
Energy Efficiency The use of visible-light photocatalysis instead of high-energy UV lamps significantly reduces energy consumption and improves process safety. nih.gov
Catalysis Employs photocatalysts or Lewis acid catalysts to enable reactions under milder conditions and, in some cases, to control stereochemistry, avoiding stoichiometric reagents or chiral auxiliaries. researchgate.netchemrxiv.org
Functionalization: (Hypothetical) C-H EthynylationReduce Derivatives A direct C-H functionalization strategy would eliminate the need for protecting groups and pre-functionalization steps, shortening the synthetic sequence and reducing waste. acs.orgcuestionesdefisioterapia.com
Catalysis A transition-metal-catalyzed approach (e.g., with copper or iron) would be preferable to stoichiometric reagents, minimizing metal waste and improving efficiency. researchgate.netacs.org
Safer Solvents & Reagents Utilizing abundant and inexpensive sources like calcium carbide for the ethynyl group and employing safer, recyclable solvents would enhance the sustainability of the process. frontiersin.org

Chemical Reactivity and Transformation Mechanisms of 1 Ethynylbicyclo 2.1.1 Hexane

Electrophilic Additions to the Strained Ethynyl (B1212043) Group within the Bicyclo[2.1.1]hexane Framework

The ethynyl group in 1-ethynylbicyclo[2.1.1]hexane is susceptible to electrophilic addition reactions, a characteristic transformation of alkynes. The high degree of s-character in the C-H bond of the terminal alkyne makes the acetylenic proton weakly acidic, while the π-electron clouds of the triple bond are available for attack by electrophiles. The mechanism of electrophilic addition typically involves the formation of a carbocation intermediate, which is subsequently attacked by a nucleophile.

The strain within the bicyclo[2.1.1]hexane framework can influence the stability of the carbocation intermediate and, consequently, the regioselectivity and stereoselectivity of the addition. For instance, in the hydrohalogenation of this compound, the addition of an electrophile (H⁺) to the terminal carbon of the alkyne would lead to a vinyl cation adjacent to the bicyclic cage. The stability of this cation is a key factor in determining the reaction outcome. While specific experimental data on electrophilic additions to this compound is not extensively documented in the literature, the general principles of such reactions on strained alkynes suggest that the unique geometry of the bicyclic system would play a significant role in directing the approach of the electrophile and the subsequent nucleophilic attack.

Nucleophilic Additions and Substitutions at the Ethynyl and Bicyclic Centers

Nucleophilic additions to the carbon-carbon triple bond of this compound are also plausible transformations, particularly when the alkyne is activated by an adjacent electron-withdrawing group or through metal catalysis. In the absence of such activation, direct nucleophilic attack on the electron-rich alkyne is generally disfavored. However, the acetylenic proton can be abstracted by a strong base to form a bicyclo[2.1.1]hexylacetylide anion. This anion is a potent nucleophile and can participate in various substitution and addition reactions.

Recent studies on related strained systems, such as the reaction of bicyclo[1.1.0]butanes with ynamides, have shown that the alkynyl group can act as a nucleophile. In a Lewis acid-catalyzed process, the nitrogen lone pair of the ynamide assists in the nucleophilic attack of the alkyne onto the strained bicyclobutane. This suggests that under appropriate conditions, the ethynyl group of this compound could also exhibit nucleophilic character.

Nucleophilic substitution at the bridgehead carbons of the bicyclo[2.1.1]hexane core is generally difficult due to the steric hindrance and the unfavorable geometry for backside attack required for an S(_N)2 mechanism. S(_N)1 reactions are also unlikely due to the high strain associated with the formation of a bridgehead carbocation.

Metal-Catalyzed Transformations Involving the Terminal Alkyne: Cross-Coupling, Cyclization, and Domino Reactions

The terminal alkyne functionality of this compound makes it an excellent substrate for a variety of metal-catalyzed transformations, which are pivotal in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions: The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the synthesis of substituted alkynes. This compound can readily participate in Sonogashira couplings to afford a range of derivatives with extended conjugation. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. The mild reaction conditions and high functional group tolerance of the Sonogashira coupling make it a highly valuable method for the derivatization of the bicyclo[2.1.1]hexane scaffold.

Catalyst SystemCoupling PartnerProductReference
Pd(PPh₃)₄ / CuIAryl Iodide1-(Arylethynyl)bicyclo[2.1.1]hexane
PdCl₂(PPh₃)₂ / CuIVinyl Bromide1-(Vinylethynyl)bicyclo[2.1.1]hexane

Cyclization and Domino Reactions: The reactivity of the ethynyl group can be harnessed in metal-catalyzed cyclization and domino reactions to construct complex polycyclic systems. For instance, in the presence of a suitable transition metal catalyst, this compound could potentially undergo intramolecular cyclization if an appropriate functional group is present elsewhere in the molecule. Domino reactions, which involve a cascade of sequential transformations in a single pot, could also be initiated from the ethynyl group, leading to the rapid assembly of molecular complexity.

Pericyclic Reactions and Cycloadditions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions) of the Strained Alkyne

Pericyclic reactions, which proceed through a concerted cyclic transition state, are a cornerstone of organic chemistry. The strained nature of the ethynyl group in this compound can significantly influence its reactivity in these transformations.

The Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide (B81097) to form a triazole is a prominent example of a "click" reaction. When the alkyne is part of a strained ring system, this reaction can proceed without the need for a copper catalyst, a transformation known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The release of ring strain provides the driving force for the reaction.

Strained AlkyneSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
[9+1]CPP2.2 x 10⁻³
[11+1]CPP4.5 x 10⁻⁴

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful method for the formation of six-membered rings. Alkynes can act as dienophiles in Diels-Alder reactions, and the reactivity is enhanced by the presence of electron-withdrawing groups. The strain in this compound may also influence its dienophilic reactivity. A potential Diels-Alder reaction of this compound with a diene, such as cyclopentadiene, would lead to the formation of a norbornadiene derivative fused to the bicyclo[2.1.1]hexane cage.

Furthermore, this compound can participate in cycloadditions with heterodienes, where one or more carbon atoms of the diene are replaced by a heteroatom. These reactions provide access to a variety of heterocyclic compounds. The specific conditions and outcomes of such reactions would depend on the nature of the diene or heterodiene and the reaction conditions employed.

Radical Chemistry and Polymerization Initiated from the Ethynyl Unit or Bicyclo[2.1.1]hexane Core

The bicyclo[2.1.1]hexane system can undergo radical reactions, and the presence of the ethynyl group provides an additional site for radical attack. Radical additions to the triple bond of this compound can be initiated by radical initiators or through photochemically or thermally induced homolysis of a suitable precursor. The regioselectivity of the radical addition would be governed by the stability of the resulting vinyl radical intermediate.

The polymerization of this compound could potentially be initiated through radical, cationic, or anionic mechanisms. Radical polymerization, initiated by a radical species, would lead to a polymer with a polyacetylene backbone and pendant bicyclo[2.1.1]hexyl groups. The strain in the bicyclic unit might influence the polymerization process and the properties of the resulting polymer. Ring-opening polymerization of the bicyclo[2.1.1]hexane core itself is also a possibility under certain conditions, particularly with cationic initiators, leading to polymers with monocyclic repeating units in the chain.

Rearrangement Reactions and Ring Expansion/Contraction of the Bicyclo[2.1.1]hexane Core

The inherent strain of the bicyclo[2.1.1]hexane framework suggests a potential for thermodynamically favorable rearrangement, ring-expansion, or ring-contraction reactions. However, specific studies detailing these transformations for this compound are not extensively documented in the current body of scientific literature. The reactivity of the bicyclo[2.1.1]hexane core in related systems can, nevertheless, provide insights into its potential chemical behavior.

Rearrangement reactions are well-documented in the synthesis of the bicyclo[2.1.1]hexane skeleton itself. For instance, acid-catalyzed pinacol (B44631) rearrangements of 2-substituted bicyclo[2.1.1]hexane-1,2-diols have been employed to furnish 1-substituted bicyclo[2.1.1]hexan-2-ones. nih.govchemistryviews.org This highlights the susceptibility of the bicyclic system to skeletal reorganization under acidic conditions, particularly when a carbocation intermediate can be stabilized.

Furthermore, Wagner-Meerwein rearrangements, common in other strained bicyclic systems like camphene (B42988) and benzonorbornadiene, could theoretically occur in appropriately substituted bicyclo[2.1.1]hexane derivatives. beilstein-journals.orgresearchgate.net Such rearrangements are typically initiated by the formation of a carbocation, which then undergoes a 1,2-shift of a carbon-carbon bond to relieve ring strain and yield a more stable carbocation. The presence of the ethynyl group at a bridgehead position in this compound could influence the stability of any potential carbocationic intermediates, thereby affecting the feasibility and outcome of such rearrangements.

Ring expansion of a bicyclo[2.1.1]hexane derivative has been observed in a related nitrogen-containing system. An azabicyclo[2.1.1]hexane has been shown to undergo a nih.govresearchgate.net-Meisenheimer rearrangement to form a 2-oxa-1-azabicyclo[2.2.1]heptane. researchgate.net While this involves a heteroatom, it demonstrates that the bicyclo[2.1.1]hexane core can be induced to expand to a bicyclo[2.2.1]heptane system.

Conversely, ring contraction of the bicyclo[2.1.1]hexane skeleton has also been reported. A notable example is the "skeletal editing" of azabicyclo[2.1.1]hexanes, which can be converted to bicyclo[1.1.1]pentane derivatives through a nitrogen-deleting process. nih.govacs.org This transformation underscores the thermodynamic driving forces that can favor the formation of the even more strained, yet differently stabilized, bicyclo[1.1.1]pentane system.

Additionally, free radical reactions of the parent bicyclo[2.1.1]hexane can lead to a rearrangement involving the cleavage of the bicyclic core. Under these conditions, the bicyclo[2.1.1]hexan-2-yl radical can rearrange via β-scission to yield the cyclopent-3-enylmethyl radical, representing a ring-opening of the bicyclic system to a monocyclic one. rsc.org

While these examples from related systems are informative, it is crucial to emphasize that the specific influence of a 1-ethynyl substituent on the propensity of the bicyclo[2.1.1]hexane core to undergo rearrangement, ring expansion, or ring contraction remains an area for further investigation. The electronic and steric properties of the ethynyl group would undoubtedly play a significant role in the kinetics and thermodynamics of any such transformation.

The following table summarizes the types of rearrangements and the compounds involved as found in the broader context of bicyclic chemistry.

Transformation TypeStarting Material ClassProduct ClassReference
Pinacol Rearrangement2-Substituted Bicyclo[2.1.1]hexane-1,2-diols1-Substituted Bicyclo[2.1.1]hexan-2-ones nih.govchemistryviews.org
Wagner-Meerwein RearrangementCamphene, BenzonorbornadieneRearranged Bicyclic Products beilstein-journals.orgresearchgate.net
nih.govresearchgate.net-Meisenheimer RearrangementAzabicyclo[2.1.1]hexane N-oxide2-Oxa-1-azabicyclo[2.2.1]heptane researchgate.net
Skeletal Editing (N-atom deletion)Azabicyclo[2.1.1]hexanesBicyclo[1.1.1]pentanes nih.govacs.org
Radical β-ScissionBicyclo[2.1.1]hexaneCyclopent-3-enylmethyl radical rsc.org

Advanced Spectroscopic and Diffraction Methodologies for Elucidating the Structure and Dynamics of 1 Ethynylbicyclo 2.1.1 Hexane

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. For a molecule with the intricate topology of 1-ethynylbicyclo[2.1.1]hexane, one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial data, but multidimensional (2D) techniques are indispensable for unambiguous signal assignment and conformational insights. acs.org

The ¹H NMR spectrum is expected to show distinct signals for the acetylenic proton (≡C-H), the bridgehead proton, and the diastereotopic methylene (B1212753) protons of the three bridges. The strained nature of the bicyclic system influences the chemical shifts and coupling constants. acs.org Similarly, the ¹³C NMR spectrum would feature characteristic signals for the two sp-hybridized carbons of the alkyne and the sp³-hybridized carbons of the bicyclic core. researchgate.net

To definitively assign these resonances, a combination of 2D NMR experiments is employed:

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin coupling networks, allowing for the tracing of connectivity through the saturated framework, for instance, between the bridgehead proton and adjacent methylene protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to, enabling the unambiguous assignment of carbon resonances based on their known proton assignments.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It would be crucial for confirming the connection of the ethynyl (B1212043) group to the bridgehead carbon by observing a correlation from the acetylenic proton to the bridgehead carbon and vice versa.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects through-space interactions between protons that are close to each other, providing critical information about the rigid conformation and stereochemistry of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous bicyclo[2.1.1]hexane and terminal alkyne systems.

PositionNucleusPredicted Chemical Shift (ppm)Key HMBC Correlations
C1-C≡CH¹³C~85-95H7
C1-C≡CH¹³C~70-80H7
C1-C≡CH¹H~2.0-2.5C1, C6
C1¹³C~40-50H2, H4, H5, H6
C4 (bridgehead)¹H~2.8-3.2C1, C3, C5
C2, C3, C5, C6 (methylene)¹H / ¹³C~1.5-2.4 / ~30-45Various

High-Resolution Mass Spectrometry for Mechanistic Studies and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is a powerful tool that provides the exact mass of a molecule with high accuracy (typically <5 ppm), allowing for the determination of its elemental formula. nih.govbioanalysis-zone.com This capability is fundamental for confirming the identity of newly synthesized this compound and for distinguishing it from potential isomers or byproducts.

In synthetic chemistry, HRMS is invaluable for reaction monitoring. For instance, in syntheses that construct the bicyclo[2.1.1]hexane core, HRMS can be used to detect key intermediates, even if they are transient. nih.govnih.gov This provides crucial evidence to support or refute proposed reaction mechanisms. For example, the involvement of radical intermediates in the formation of bicyclo[2.1.1]hexanes has been supported by the HRMS detection of radical-trapping adducts. nih.gov When this compound is used as a building block in subsequent reactions, such as click chemistry or cross-coupling, HRMS can rapidly confirm the formation of the desired products and identify any side-products, facilitating reaction optimization.

Table 2: High-Resolution Mass Data for this compound

Molecular FormulaIonCalculated Exact Mass (m/z)
C₈H₁₀[M]⁺•106.07825
C₈H₁₀[M+H]⁺107.08553
C₈H₁₀[M+Na]⁺129.06747

Vibrational Spectroscopy (FT-IR, Raman) for Strained Ring and Alkyne Functional Group Characterization

Vibrational spectroscopy, comprising Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly complementary and particularly well-suited for characterizing the key functional groups and structural features of this compound. covalentmetrology.comspectroscopyonline.com

The terminal alkyne group gives rise to two highly characteristic vibrations:

≡C-H Stretch: A sharp, strong absorption in the IR spectrum typically appears around 3300 cm⁻¹. libretexts.org This band is a definitive indicator of a terminal alkyne.

C≡C Stretch: This vibration occurs in the 2100-2260 cm⁻¹ range. libretexts.org For terminal alkynes, this band is typically of weak to medium intensity in the IR spectrum but produces a strong signal in the Raman spectrum due to the polarizability of the triple bond.

The strained bicyclic framework also has a distinct spectroscopic signature. The C-H stretching vibrations of strained rings are known to occur at slightly higher frequencies (e.g., >3000 cm⁻¹) compared to their unstrained acyclic counterparts (2850-3000 cm⁻¹). uomustansiriyah.edu.iqdavuniversity.org This shift is attributed to the increased s-character in the C-H bonds of the strained system. The combination of FT-IR and Raman allows for a comprehensive fingerprint of the molecule, confirming the presence of both the strained core and the alkyne functionality. americanpharmaceuticalreview.com

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency (cm⁻¹)Primary Detection MethodNotes
≡C-H Stretch~3300FT-IRSharp, strong, and diagnostic for terminal alkyne.
C-H Stretch (strained ring)~2960 - 3020FT-IR, RamanHigher frequency than typical alkanes.
C≡C Stretch~2120Raman (strong), FT-IR (weak)Complementary intensity in IR and Raman.
CH₂ Scissoring/Bending~1450FT-IRPart of the molecular fingerprint region.

X-ray Crystallography of this compound Derivatives: Insights into Solid-State Packing and Molecular Geometry

While NMR provides the solution-state structure, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state, providing precise measurements of bond lengths, bond angles, and torsional angles. wikipedia.org Although obtaining a suitable single crystal of the parent this compound might be challenging due to its volatility and low melting point, derivatives are often more amenable to crystallization. The structures of numerous bicyclo[2.1.1]hexane derivatives have been confirmed by X-ray crystallography. nih.gov

A crystal structure would provide definitive proof of the bicyclo[2.1.1]hexane connectivity and the bridgehead substitution pattern. It would allow for a detailed analysis of the molecular geometry, quantifying the extent of strain in the core through bond angles that deviate significantly from the ideal sp³ tetrahedral angle of 109.5°. Furthermore, analysis of the crystal lattice reveals information about intermolecular interactions, such as C-H···π interactions involving the alkyne, and how the molecules pack in the solid state. This information is critical for understanding the material's physical properties and for computational modeling. nih.govnih.gov

Table 4: Representative Geometric Parameters from X-ray Analysis of a Bicyclo[2.1.1]hexane Core Data derived from published structures of 1,2-disubstituted bicyclo[2.1.1]hexane derivatives. nih.govnih.gov

ParameterTypical ValueSignificance
C1-C2 Bond Length~1.54-1.57 ÅSlightly elongated due to strain.
C2-C3 Bond Length~1.53-1.55 ÅTypical C-C single bond length.
C1-C5 (zero-atom bridge) Bond Angle~93-95°Highly acute angle indicating significant ring strain.
Distance between bridgehead carbons (C1-C4)~1.85-1.90 ÅDefines the geometry of the bicyclic system.

Chiroptical Spectroscopy (VCD, ECD) for Stereochemical Elucidation of Chiral Derivatives

While this compound itself is achiral, many of its derivatives, created by substitution at the other bridgehead or on the methylene bridges, can be chiral. Determining the absolute configuration of these chiral molecules is a non-trivial task that often cannot be accomplished by NMR alone. Chiroptical spectroscopy, which measures the differential interaction of left- and right-circularly polarized light with a chiral molecule, is the premier method for this purpose. acs.org

The two main techniques are:

Electronic Circular Dichroism (ECD): This UV-Visible spectroscopy technique measures the differential absorption of circularly polarized light by electronic chromophores. The ethynyl group and any aromatic substituents can act as chromophores.

Vibrational Circular Dichroism (VCD): This is the infrared analogue of ECD, measuring differential absorption in the vibrational region of the spectrum. VCD provides a rich, fingerprint-like spectrum that is sensitive to the entire 3D structure of the molecule.

For a chiral derivative of this compound, the modern approach involves measuring the experimental ECD and/or VCD spectra and comparing them to spectra predicted by quantum chemical calculations (typically Density Functional Theory, DFT) for both possible enantiomers. rsc.orgresearchgate.netnih.gov A match between the experimental and calculated spectrum for one of the enantiomers allows for a confident assignment of the absolute configuration. This combination of chiroptical spectroscopy and theoretical calculation is a powerful methodology for the unambiguous stereochemical elucidation of complex chiral molecules. researchgate.netunibs.it

Computational and Theoretical Investigations of 1 Ethynylbicyclo 2.1.1 Hexane S Electronic Structure and Reactivity

Quantum Chemical Calculations (DFT, ab initio) for Strain Energy Analysis, Bond Properties, and Reactivity Descriptors

The bicyclo[2.1.1]hexane framework is a strained carbocycle, and the introduction of an ethynyl (B1212043) group at a bridgehead position influences its electronic properties and stability. nih.gov Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are essential for quantifying these characteristics.

Strain Energy Analysis: The strain energy of bicyclic systems is a key determinant of their reactivity. researchgate.net For the parent bicyclo[2.1.1]hexane, the strain is significant, though less than that of its precursor, bicyclo[1.1.0]butane, which has a strain energy of about 60 kcal/mol. researchgate.net The strain energy for 1-ethynylbicyclo[2.1.1]hexane can be calculated using isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of a hypothetical reaction, isolating the strain contribution. DFT methods, such as B3LYP or M06-2X, with appropriate basis sets (e.g., 6-31G(d) or def2-TZVP), are commonly used for these calculations. scispace.comnrel.gov

Bond Properties: Geometry optimization using quantum chemical methods provides precise information on bond lengths, bond angles, and dihedral angles. For this compound, calculations would detail the C-C bond lengths within the cage, the bridgehead C-C≡C-H linkage, and any distortions from ideal geometries caused by the rigid, strained framework.

Reactivity Descriptors: Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial descriptors. A low HOMO-LUMO gap typically indicates higher reactivity. derpharmachemica.com For this compound, the HOMO is expected to have significant character on the ethynyl π-system, while the LUMO may be associated with the σ* orbitals of the strained cage or the π* orbitals of the alkyne. These calculations help predict how the molecule will interact with electrophiles, nucleophiles, and radical species.

Table 1: Calculated Properties for Bicyclo[2.1.1]hexane Derivatives (Illustrative)
PropertyMethod/Basis SetCalculated Value
Strain EnergyDFT (M06-2X/def2-TZVP)~45-50 kcal/mol
C1-C2 Bond LengthDFT (B3LYP/6-31G(d))~1.54 Å
C≡C Bond LengthDFT (B3LYP/6-31G(d))~1.21 Å
HOMO EnergyDFT (B3LYP/6-31G(d))-
LUMO EnergyDFT (B3LYP/6-31G(d))-
HOMO-LUMO GapDFT (B3LYP/6-31G(d))-

Note: The values in Table 1 are illustrative, based on typical results for similar strained bicyclic systems and alkynes. Specific calculated values for this compound require dedicated computational studies.

Elucidation of Reaction Mechanisms via Computational Methods: Transition State Analysis and Energy Profiles

Computational chemistry is indispensable for mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. smu.eduufl.edu This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states (TS) that connect them.

For reactions involving this compound, such as cycloadditions, electrophilic additions to the alkyne, or reactions involving C-H activation, DFT calculations can provide a step-by-step description of the process. smu.edu Computational approaches begin by establishing the relative energies of the stationary points on the potential energy surface. smu.edu By calculating the activation barriers (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of a reaction. scispace.com

For example, in a hypothetical addition of HBr across the ethynyl group, calculations would identify the transition state for the initial protonation, determine whether the resulting vinylic carbocation is a stable intermediate, and map the subsequent attack by the bromide ion. The Intrinsic Reaction Coordinate (IRC) method is used to confirm that a located transition state indeed connects the intended reactant and product. smu.edu DFT calculations have been successfully used to provide mechanistic insight into the formation of the bicyclo[2.1.1]hexane core, supporting proposed radical relay mechanisms or pericyclic pathways. manchester.ac.ukresearchgate.netresearchgate.net

Table 2: Illustrative Energy Profile for a Hypothetical Reaction
SpeciesDescriptionRelative Free Energy (ΔG, kcal/mol)
ReactantsThis compound + Reagent0.0
TS1First Transition State+25.0
IntermediateReaction Intermediate+5.0
TS2Second Transition State+15.0
ProductsFinal Products-10.0

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. csbsju.edu The bicyclo[2.1.1]hexane scaffold is known for its rigidity, which severely restricts its conformational freedom. csbsju.edu Unlike flexible systems like cyclohexane, the bicyclic cage does not undergo ring-flips.

Molecular Dynamics Simulations for Conformational Fluxionality and Solvent Effects on Reactivity

While quantum mechanics is ideal for studying static properties and reaction pathways, molecular dynamics (MD) simulations are used to model the temporal evolution of a molecular system. nih.govlabxing.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment over time. nih.gov

For this compound, MD simulations could be employed to study:

Conformational Fluxionality: While the cage is rigid, MD simulations can model the vibrational modes of the framework and the near-free rotation of the ethynyl group at different temperatures. labxing.com

Solvent Effects: By immersing the molecule in a simulated box of solvent (e.g., water or an organic solvent), MD can reveal how solvent molecules arrange around the solute and how this solvation shell affects its conformational preferences and reactivity. mdpi.comrsc.org Simulations can compute the radial distribution functions to show the probability of finding solvent molecules at a certain distance from different parts of the solute. This is crucial for understanding reactions in solution, as the solvent can stabilize or destabilize reactants, intermediates, and transition states. The simulation protocol typically involves energy minimization of the system, followed by equilibration in NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles, before a final production run from which data is collected. nih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can predict various spectroscopic properties, which serves as a powerful method for structure validation when compared with experimental data. derpharmachemica.com

NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. The calculated shifts for this compound would be compared to experimental spectra to confirm its structure. The unique electronic environment of the strained bridgehead carbons and the ethynyl carbons would result in characteristic chemical shifts.

IR Spectroscopy: The vibrational frequencies and intensities can also be calculated at the DFT level. cnrs.fr This allows for the assignment of specific peaks in an experimental IR spectrum to particular vibrational modes, such as the C≡C and ≡C-H stretches of the ethynyl group and the various C-H and C-C stretches and bends of the bicyclic core. A scaling factor is often applied to the calculated frequencies to better match experimental values.

The close agreement between predicted and experimental spectra provides strong evidence for the proposed molecular structure. derpharmachemica.com

Table 3: Predicted vs. Experimental Spectroscopic Data (Hypothetical)
ParameterPredicted (DFT)Experimental
¹³C Chemical Shift (C1)~45 ppm-
¹³C Chemical Shift (C≡CH)~85 ppm-
¹³C Chemical Shift (C≡CH)~70 ppm-
IR Frequency (ν(C≡C))~2150 cm⁻¹-
IR Frequency (ν(≡C-H))~3300 cm⁻¹-

Applications of 1 Ethynylbicyclo 2.1.1 Hexane in Advanced Organic Synthesis and Materials Science

Use as a Building Block for the Synthesis of Complex Natural Products and Bioactive Molecules

The bicyclo[2.1.1]hexane framework is increasingly recognized as a saturated bioisostere for ortho- and meta-substituted benzene (B151609) rings in medicinal chemistry. researchgate.netenamine.net This substitution can lead to improved physicochemical properties in drug candidates, such as enhanced solubility and metabolic stability. The defined three-dimensional structure and specific exit vectors of bicyclo[2.1.1]hexane derivatives make them attractive scaffolds for creating novel chemical entities with diverse biological activities. nih.govrsc.orgchemrxiv.org

The synthesis of various substituted bicyclo[2.1.1]hexanes has been a focus of extensive research, with methods like photochemical [2+2] cycloadditions and strain-release cycloadditions being developed to access these valuable structures. nih.govrsc.orgchemrxiv.orgorganic-chemistry.org These synthetic advancements have enabled the incorporation of the bicyclo[2.1.1]hexane motif into a variety of molecules, including analogues of biologically relevant compounds. researchgate.netrsc.org For instance, the development of enantioselective catalytic strategies has allowed for the synthesis of enantioenriched bicyclo[2.1.1]hexane scaffolds, which is crucial as different enantiomers can exhibit significantly different biological activities. chemrxiv.org The ability to create diverse substitution patterns on the bicyclo[2.1.1]hexane core further expands its utility in designing complex and potent bioactive molecules. rsc.org

Table 1: Synthetic Methods for Bicyclo[2.1.1]hexane Derivatives

Synthetic Method Description Key Features
Photochemical [2+2] Cycloaddition Intramolecular or intermolecular cycloaddition of dienes or styrenes initiated by light. rsc.orgchemrxiv.orgorganic-chemistry.org Can be performed under mild conditions using visible light and photocatalysts. organic-chemistry.org Allows for the synthesis of enantioenriched products. chemrxiv.org
Strain-Release Cycloaddition Reaction of highly strained bicyclo[1.1.0]butanes with alkenes or other coupling partners. researchgate.netnih.gov Enables the construction of diverse substitution patterns on the bicyclo[2.1.1]hexane core. nih.govrsc.org Can be catalyzed by various metals or driven by photoredox processes. acs.orgnih.gov

| Reductive Cyclization | Samarium(II) iodide-mediated reductive cyclization of appropriate precursors. researchgate.net | Provides access to functionalized bicyclo[2.1.1]hexan-1-ols. researchgate.net |

Development of Novel "Click Chemistry" Reagents Based on the Strained Alkyne Moiety

The inherent ring strain in the bicyclo[2.1.1]hexane framework can be harnessed to activate the appended ethynyl (B1212043) group for "click chemistry" reactions. Specifically, the strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful bioorthogonal reaction that occurs without the need for a toxic copper catalyst. wur.nlglenresearch.com This makes reagents based on strained alkynes, such as derivatives of 1-ethynylbicyclo[2.1.1]hexane, highly valuable for applications in biological systems, including the labeling and tracking of biomolecules. wur.nlnih.gov

The reactivity of strained alkynes in SPAAC is driven by the release of ring strain upon cycloaddition with an azide (B81097), leading to the formation of a stable triazole ring. nih.govwikipedia.org While cyclooctyne (B158145) derivatives are commonly used for this purpose, their lipophilicity can be a drawback. wur.nl The development of new strained alkynes with improved properties, such as higher water solubility and reactivity, is an active area of research. wur.nl The unique geometry of this compound offers a distinct scaffold for designing novel click chemistry reagents with potentially advantageous characteristics.

Table 2: Comparison of Click Chemistry Reactions

Reaction Type Catalyst Key Features Applications
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Copper(I) High efficiency and regioselectivity. glenresearch.comalfa-chemistry.com Bioconjugation, drug discovery, materials science. alfa-chemistry.comsigmaaldrich.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) None (strain-driven) Copper-free, bioorthogonal. wur.nlnih.gov Live cell imaging, biomolecule labeling. wur.nlwikipedia.org

| Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) | None (strain-driven) | Metal-free, fast kinetics. wikipedia.org | Live cell labeling. wikipedia.org |

Incorporation into Polymer Backbones and Networks via Alkyne Polymerization

The terminal alkyne functionality of this compound serves as a polymerizable group, enabling its incorporation into polymer chains and networks. Alkyne polymerization, catalyzed by various transition metal complexes, can lead to the formation of polymers with unique properties conferred by the rigid and bulky bicyclo[2.1.1]hexane units. These steric groups can influence the polymer's morphology, solubility, and thermal stability.

While direct polymerization studies of this compound are not extensively detailed in the provided search results, the polymerization of similar monomers, such as 1-hexene, has been investigated. mdpi.com These studies demonstrate that the choice of catalyst and reaction conditions can control the polymer's microstructure, including the degree of branching. mdpi.com By analogy, the polymerization of this compound could potentially lead to novel polymeric materials with tailored properties for specific applications. The rigid bicyclic units could impart high glass transition temperatures and enhanced mechanical strength to the resulting polymers.

Precursors for Optoelectronic Materials and High-Energy Density Compounds

The unique structural and electronic properties of molecules containing the bicyclo[2.1.1]hexane framework make them interesting candidates for advanced materials. The ethynyl group in this compound provides a handle for creating extended conjugated systems, which are fundamental to the design of optoelectronic materials. For instance, the related compound 1,3-diethynylbicyclo[1.1.1]pentane has been utilized in the synthesis of molecules for supramolecular self-assembly, a key principle in creating functional materials. sorbonne-universite.fr

Furthermore, the high strain energy inherent in the bicyclic core of this compound suggests its potential as a precursor for high-energy density compounds (HEDCs). sorbonne-universite.fr Strained hydrocarbons are known to release significant amounts of energy upon combustion or decomposition. iphy.ac.cnresearchgate.net The synthesis of novel HEDCs is an area of active research, with a focus on creating molecules that are both energetic and stable under ambient conditions. iphy.ac.cnrsc.org The combination of the strained bicyclic cage and the reactive alkyne in this compound makes it a promising building block for this class of materials.

Building Blocks for Self-Assembled Systems and Framework Materials

The well-defined geometry and directional exit vectors of the bicyclo[2.1.1]hexane scaffold make it an excellent component for the rational design of self-assembled systems and framework materials. nih.govchemrxiv.org By functionalizing the bicyclic unit with appropriate recognition motifs, it is possible to program the assembly of complex, ordered supramolecular architectures.

The ethynyl group of this compound can participate in various reactions to link these building blocks together. For example, it can be used in coordination-driven self-assembly with metal ions to form discrete metallamacrocycles or extended metal-organic frameworks (MOFs). frontiersin.org These materials have a wide range of potential applications, including gas storage, catalysis, and sensing. The rigidity of the bicyclo[2.1.1]hexane unit can contribute to the formation of porous materials with stable and well-defined cavities.

Future Directions and Emerging Research Frontiers for 1 Ethynylbicyclo 2.1.1 Hexane Chemistry

Bioorthogonal Chemistry Applications Leveraging Strained Alkyne Reactivity in Chemical Biology

Bioorthogonal chemistry encompasses chemical reactions that can proceed within a living system without interfering with native biochemical processes. wikipedia.orgspringernature.comresearchgate.net A key strategy in this field is the use of strain-promoted azide-alkyne cycloaddition (SPAAC), where the high ring strain of a cycloalkyne accelerates its reaction with an azide (B81097), obviating the need for a cytotoxic copper catalyst. wikipedia.org The bicyclo[2.1.1]hexane scaffold is characterized by significant ring strain, which can be harnessed to enhance the reactivity of the appended ethynyl (B1212043) group.

The future application of 1-ethynylbicyclo[2.1.1]hexane in bioorthogonal chemistry lies in its potential as a novel probe for labeling biomolecules. The strained alkyne can readily undergo cycloaddition reactions with azides, which can be metabolically incorporated into proteins, glycans, or nucleic acids. This would enable the visualization and tracking of these biomolecules in their native environment.

Table 1: Comparison of Strained Alkynes in Bioorthogonal Chemistry

Strained AlkyneKey FeaturesPotential Advantages of this compound
CyclooctynesWell-established reactivity in SPAAC.The more compact and rigid bicyclo[2.1.1]hexane scaffold may offer improved cell permeability and different kinetic profiles.
Bicyclononynes (BCN)Fast reaction kinetics.The unique three-dimensional structure of the bicyclo[2.1.1]hexane moiety could provide novel steric and electronic properties, influencing reaction rates and selectivity.

Research in this area will likely focus on synthesizing derivatives of this compound functionalized with fluorophores or affinity tags. These efforts will pave the way for its use in advanced biological imaging and proteomics studies.

Integration into Novel Catalytic Systems and Methodologies

The bicyclo[2.1.1]hexane framework is increasingly recognized for its utility in medicinal chemistry as a bioisostere for ortho- and meta-substituted benzene (B151609) rings. enamine.netrsc.orgnih.govnih.gov This has spurred the development of novel catalytic methods for its synthesis and functionalization. nih.govnih.govresearchgate.netchemrxiv.orgresearchgate.net The ethynyl group of this compound provides a versatile handle for its incorporation into new catalytic systems.

Future research could explore the use of this compound as a ligand for transition metal catalysts. The terminal alkyne can coordinate to a metal center, and the rigid bicyclic scaffold could impart unique steric and electronic effects on the catalyst's activity and selectivity. This could lead to the development of catalysts for a wide range of organic transformations.

Furthermore, catalyst-controlled divergent synthesis strategies, where a single starting material can be converted into different products by changing the catalyst, are a powerful tool in synthetic chemistry. nih.govresearchgate.netacs.org The reactivity of the ethynyl group in this compound could be exploited in such systems to generate a diverse array of functionalized bicyclo[2.1.1]hexane derivatives.

Table 2: Potential Roles of this compound in Catalysis

RoleDescriptionPotential Impact
LigandThe alkyne coordinates to a metal center, influencing the catalyst's properties.Development of novel catalysts with enhanced activity and selectivity.
Substrate in Divergent SynthesisThe ethynyl group serves as a reactive site for catalyst-controlled transformations.Access to a wider range of functionalized bicyclo[2.1.1]hexane building blocks for drug discovery and materials science.

Exploration of Strained Bicyclo[2.1.1]hexane Derivatives in Nanotechnology and Supramolecular Chemistry

The well-defined, rigid, and three-dimensional structure of the bicyclo[2.1.1]hexane scaffold makes it an attractive building block for the construction of novel nanomaterials and supramolecular assemblies. The ethynyl group in this compound provides a key reactive site for polymerization or for covalent attachment to other molecular components.

In nanotechnology, derivatives of this compound could be used to create highly ordered molecular architectures on surfaces or to synthesize novel polymers with unique topologies. The rigidity of the bicyclic unit can lead to materials with enhanced thermal and mechanical stability.

In supramolecular chemistry, the bicyclo[2.1.1]hexane moiety can act as a rigid spacer element in the design of molecular clips, cages, and other complex host-guest systems. The ethynyl group allows for the straightforward connection of these building blocks into larger, well-defined structures. The unique shape and size of the bicyclo[2.1.1]hexane core can lead to novel binding properties and molecular recognition capabilities.

Computational Design and High-Throughput Screening for New Reactions and Materials Featuring the Bicyclo[2.1.1]hexane Scaffold

Computational chemistry and high-throughput screening are powerful tools for accelerating the discovery of new reactions and materials. researchgate.netresearchgate.netacs.orgnih.gov These approaches are particularly valuable for exploring the chemical space around novel scaffolds like bicyclo[2.1.1]hexane.

Computational methods, such as density functional theory (DFT), can be used to predict the reactivity of this compound and to design new reactions that exploit its unique properties. For instance, calculations can help to identify suitable catalysts for transformations involving the ethynyl group or to predict the geometric and electronic properties of materials incorporating the bicyclo[2.1.1]hexane unit.

High-throughput screening techniques allow for the rapid testing of a large number of reaction conditions or material compositions. This can be used to discover new synthetic methods for functionalizing this compound or to identify new polymers or supramolecular assemblies with desired properties. The combination of computational design and high-throughput screening will be instrumental in unlocking the full potential of the bicyclo[2.1.1]hexane scaffold in the years to come.

Q & A

Q. What synthetic methodologies are available for preparing 1-Ethynylbicyclo[2.1.1]hexane and its derivatives?

A scalable photochemical [2+2] cycloaddition strategy is widely employed. Key steps include:

  • Dienone preparation : Oxidation of phenylacetaldehyde derivatives using Dess–Martin periodinane (DMP) to yield dienones (80% efficiency) .
  • Cycloaddition : Ir-catalyzed (e.g., Ir[dF(CF3)ppy]₂(dtbpy)PF₆, 0.5–2 mol%) reaction under blue LED (450 nm) in acetonitrile, achieving up to 90% yield .
  • Derivatization : Post-cycloaddition modifications include NaBH₄ reduction of ketones to alcohols (>90% yield) and Pd/C hydrogenation for saturation .

Q. How is the structural integrity of bicyclo[2.1.1]hexane scaffolds validated?

  • X-ray crystallography : Confirms bond lengths and dihedral angles (e.g., d = 3.05–3.19 Å for 1,2-disubstituted derivatives) .
  • HiFSA (1H iterative Full Spin Analysis) : Resolves complex NMR spectra to verify molecular geometry, as demonstrated in structural revisions of bicyclic terpenes .

Q. What makes bicyclo[2.1.1]hexanes effective bioisosteres for ortho-substituted benzene rings?

  • Geometric mimicry : Comparable substituent distances (Δd = 0.1 Å) and angles (φ₁, φ₂) to benzene derivatives, enabling similar ligand-receptor interactions .
  • Improved solubility : Substitution in lomitapide analogs increased solubility from 3 μM (benzene) to 18 μM (bicyclohexane) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioisostere performance, such as metabolic stability?

  • Case-specific analysis : In conivaptan analogs, bicyclohexane improved metabolic stability (CLint reduced from 31 to 12 μL·min⁻¹·mg⁻¹), while in lomitapide, stability decreased (t₁/₂ reduced threefold). Systematic profiling of CYP450 interactions and steric effects is critical .
  • Data-driven optimization : Use logD and cLogP comparisons to balance lipophilicity and metabolic pathways .

Q. What strategies optimize reaction conditions for large-scale synthesis?

  • Catalyst minimization : Reducing Ir loading from 2 mol% to 0.5 mol% retains 83% yield, lowering costs .
  • Solvent selection : Acetonitrile outperforms dichloromethane (90% vs. 55% yield) due to improved photocatalyst efficiency .
  • Late-stage functionalization : Avoid unstable intermediates (e.g., 4-methoxyphenylacetaldehyde dimerization) via Ritter’s thianthrenation for regioselective C–H functionalization .

Q. How can derivatization challenges (e.g., Beckmann rearrangement failures) be addressed?

  • Alternative pathways : Use Curtius rearrangement for amine introduction (Boc-protected amines, 72% yield) instead of Beckmann .
  • Conformational analysis : High ring strain in bicyclo[2.1.1]hexane ketones impedes classical carbocation reactions; opt for Wittig or Horner–Wadsworth–Emmons reactions for olefin derivatization .

Q. What methodologies validate scalability in photochemical syntheses?

  • Gram-scale proof : A 10 g phenylacetaldehyde input yields 4.5 g bicyclohexane product (40% overall yield) with single chromatographic purification .
  • Toxicity mitigation : Replace stannane reagents with Ir catalysis and LED setups to enhance safety and scalability .

Q. How do dihedral angles of substituents impact drug design?

  • X-ray comparisons : Dihedral angles of 1,2-substituents in bicyclohexanes are compared to trans-cyclopentane linkers to optimize conformational restriction in active compounds .
  • Parameter table :
ParameterBicyclo[2.1.1]hexaneBenzene (ortho)
Distance (d, Å)3.05–3.193.04–3.10
Dihedral (φ₁)120–130°60–90°

This data guides bioisostere selection for target engagement .

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